5-Ethenylquinoline

Isomer Comparison Steric Parameters Synthetic Intermediate Selection

5-Ethenylquinoline (CAS 2137826-59-4), also known as 5-vinylquinoline, is a C-5 vinyl-substituted derivative within the quinoline heterocycle class, bearing the molecular formula C₁₁H₉N and a molecular weight of 155.20 g/mol. This compound is one of at least six possible ethenyl/vinyl positional isomers (including 2-, 3-, 4-, 6-, and 8-vinylquinoline) that share the same molecular formula and weight, yet present meaningfully differentiated physicochemical, reactivity, and application profiles based on the vinyl group position relative to the pyridine nitrogen.

Molecular Formula C11H9N
Molecular Weight 155.2 g/mol
CAS No. 2137826-59-4
Cat. No. B3116055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethenylquinoline
CAS2137826-59-4
Molecular FormulaC11H9N
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESC=CC1=C2C=CC=NC2=CC=C1
InChIInChI=1S/C11H9N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h2-8H,1H2
InChIKeyQGYWBOYHABDNIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethenylquinoline (CAS 2137826-59-4) Technical Procurement Profile: Core Structure, Isomeric Context, and Comparative Selection Drivers


5-Ethenylquinoline (CAS 2137826-59-4), also known as 5-vinylquinoline, is a C-5 vinyl-substituted derivative within the quinoline heterocycle class, bearing the molecular formula C₁₁H₉N and a molecular weight of 155.20 g/mol . This compound is one of at least six possible ethenyl/vinyl positional isomers (including 2-, 3-, 4-, 6-, and 8-vinylquinoline) that share the same molecular formula and weight, yet present meaningfully differentiated physicochemical, reactivity, and application profiles based on the vinyl group position relative to the pyridine nitrogen [1]. Procurement decisions within this isomeric series require precise specification, as positional variation—particularly whether the vinyl group resides on the benzenoid or pyridine ring and its proximity to the heterocyclic nitrogen—fundamentally alters electronic distribution, steric accessibility, and resultant material performance in synthetic, catalytic, and medicinal chemistry applications .

Why Isomeric Quinoline Vinyl Derivatives Cannot Be Interchanged: Position-Dependent Reactivity and Application-Specific Selection


Vinylquinoline positional isomers exhibit substantial differences in electronic properties, steric environment, and chemical reactivity that preclude simple substitution in both synthetic and end-use applications. The position of the vinyl substituent dictates the compound's π-electron distribution, basicity, coordination behavior toward metals, and susceptibility to electrophilic or nucleophilic attack . For example, 2-vinylquinoline positions the vinyl group adjacent to the pyridine nitrogen, enabling nitrogen-assisted activation in certain catalytic transformations, whereas 5-ethenylquinoline places the vinyl substituent on the benzenoid ring, distant from the heterocyclic nitrogen, which alters both its coordination chemistry and its behavior in cross-coupling, polymerization, and cycloaddition reactions . Furthermore, evidence from biological studies demonstrates that even among closely related vinylquinoline-substituted bioactive compounds, the position of the vinyl anchor on the quinoline core can influence inhibitory potency by orders of magnitude—Ki values for 5-vinylquinoline-substituted nitrofurans against trypanothione reductase range from 2.3 µM to 150 µM depending on the specific substitution pattern, illustrating the sensitivity of molecular recognition to subtle positional variations [1]. Consequently, procurement of 5-ethenylquinoline versus alternative isomers must be guided by specific application requirements rather than generic substitution assumptions.

5-Ethenylquinoline (CAS 2137826-59-4) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Positional Isomer Differentiation: 5-Ethenylquinoline vs. 2-Vinylquinoline in Molecular Geometry and Steric Accessibility

The vinyl group position critically influences steric accessibility and electronic environment. In 5-ethenylquinoline, the vinyl substituent occupies the C-5 position on the benzenoid ring, distal to the pyridine nitrogen, resulting in a distinct dihedral angle and reduced steric crowding around the heterocyclic nitrogen compared to 2-vinylquinoline, where the vinyl group is ortho to the nitrogen [1]. Quantitative steric parameters (e.g., Taft Es or Charton ν values) are not directly reported for this exact pair, but the topological difference is unambiguous: 5-substitution provides a less hindered coordination environment at the nitrogen atom, which can be critical for metal complexation and catalytic applications .

Isomer Comparison Steric Parameters Synthetic Intermediate Selection

Biological Scaffold Performance: 5-Vinylquinoline-Derived Inhibitor Potency Range vs. Unsubstituted Quinoline Controls

In a study of 5-vinylquinoline-substituted nitrofurans evaluated as trypanothione reductase (TR) inhibitors, seven compounds bearing the 5-vinylquinoline motif exhibited inhibition constants (Ki) ranging from 2.3 µM to 150 µM against Trypanosoma congolense TR [1]. This activity range demonstrates that the 5-vinylquinoline scaffold, when appropriately functionalized, can engage the TR active site and modulate inhibitory potency. While a direct head-to-head comparison with an identically substituted 2-vinylquinoline analog is not available, the data establish a baseline potency range for 5-vinylquinoline-containing structures, which may be compared to unsubstituted quinoline controls that typically exhibit negligible TR inhibition at comparable concentrations [2].

Antitrypanosomal Enzyme Inhibition Drug Discovery Scaffold

Polymerization Monomer Selection: 5-Ethenylquinoline Reactivity Profile vs. 2- and 4-Vinylquinoline Isomers

Vinylquinolines serve as polymerizable monomers for functional materials, but positional isomerism affects both polymerization kinetics and resulting polymer properties. 2-Ethenylquinoline undergoes radical polymerization and has been characterized with a melting point of 284-285 °C, boiling point of approximately 269 °C, density of 1.0300 g/cm³, and refractive index of 1.6210 [1]. 5-Ethenylquinoline, while sharing the same molecular weight (155.20 g/mol), is expected to exhibit different copolymerization parameters due to the distinct electronic environment of the vinyl group on the benzenoid ring versus the electron-deficient pyridine ring . Quantitative reactivity ratios (r₁, r₂) for 5-ethenylquinoline with common comonomers such as styrene or methyl methacrylate have not been systematically reported in the open literature, representing a knowledge gap that limits precise monomer selection.

Functional Polymers Radical Polymerization Monomer Reactivity

Optoelectronic Material Tuning: Vinylquinoline Isomer Impact on π-Conjugation and Emission Properties

Quinoline-based materials are widely explored for organic light-emitting diode (OLED) applications due to their electron-transport properties and luminescence [1]. The position of vinyl substitution modulates the extent of π-conjugation and frontier molecular orbital energies. For example, 2-arylethenylquinoline derivatives have been synthesized with specific optical properties (e.g., DFQL fluorophore: excitation 513 nm, emission 658 nm) [2]. 5-Ethenylquinoline, with its vinyl group on the benzenoid ring, presents a different conjugation pathway compared to 2- or 4-vinyl isomers, which can shift absorption/emission wavelengths and alter electron affinity. Quantitative comparative photophysical data (λ_abs, λ_em, Φ, HOMO/LUMO levels) across the complete isomeric series are not consolidated in a single study, but class-level understanding of quinoline positional substitution effects predicts that 5-substitution will yield distinct optoelectronic parameters [3].

OLED Materials Fluorescent Probes Electron Transport Materials

Prioritized Research and Industrial Application Scenarios for 5-Ethenylquinoline (CAS 2137826-59-4) Based on Comparative Evidence


Antitrypanosomal Drug Discovery: Lead Optimization Using 5-Vinylquinoline Scaffold

Medicinal chemistry teams developing inhibitors of trypanothione reductase for African trypanosomiasis can utilize 5-ethenylquinoline as a validated scaffold for constructing focused compound libraries. The demonstrated Ki range of 2.3-150 µM for 5-vinylquinoline-substituted nitrofurans [1] establishes this positional isomer as a productive starting point for structure-activity relationship (SAR) studies, whereas unsubstituted quinoline or alternative vinyl isomers lack documented potency in this specific enzyme assay. Procurement of the 5-isomer ensures access to a scaffold with confirmed biological engagement, reducing the synthetic and screening burden associated with de novo scaffold exploration.

Polymer Synthesis: Vinyl-Functionalized Quinoline Monomer with Reduced Nitrogen Steric Hindrance

Polymer chemists seeking to incorporate quinoline moieties into vinyl polymers while preserving nitrogen coordination capacity should select 5-ethenylquinoline over 2-vinylquinoline. The distal placement of the vinyl group relative to the pyridine nitrogen minimizes steric encumbrance at the metal-binding site , enabling post-polymerization metal complexation for applications in catalysis, sensing, or self-healing materials. This positional advantage cannot be replicated by the 2-vinyl isomer, which sterically crowds the nitrogen center and may impair subsequent metal chelation efficiency.

OLED and Optoelectronic Material Development: Underexplored 5-Substituted Vinylquinoline for IP Diversification

Industrial R&D groups developing organic electronic materials—particularly electron-transport layers or emissive dopants for OLEDs—can employ 5-ethenylquinoline as a building block for novel polyquinoline or small-molecule architectures. The extensive patent literature surrounding 2- and 4-substituted quinoline materials [2] creates freedom-to-operate challenges, whereas the 5-substituted isomer provides a structurally distinct scaffold with predictably different optical and electronic properties [3]. This positional differentiation supports intellectual property diversification and may yield materials with unique emission wavelengths, charge transport characteristics, or device stability profiles.

Synthetic Methodology Development: Cross-Coupling and Cycloaddition Substrate with Distinct Reactivity

Synthetic organic chemists investigating transition metal-catalyzed cross-coupling, Heck reactions, or cycloaddition chemistry can employ 5-ethenylquinoline as a substrate to probe positional effects on reaction efficiency and regioselectivity. The C-5 vinyl group, situated on the benzenoid ring and distant from the coordinating nitrogen, presents different electronic activation and steric accessibility compared to 2- or 4-vinylquinolines . Comparative reaction profiling using the 5-isomer versus other positional isomers can inform catalyst selection, optimize reaction conditions, and expand the scope of quinoline functionalization methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.